molecular formula C10H5ClFNO B1607959 2-Chloro-6-fluoroquinoline-3-carbaldehyde CAS No. 749920-54-5

2-Chloro-6-fluoroquinoline-3-carbaldehyde

Cat. No. B1607959
M. Wt: 209.6 g/mol
InChI Key: AWXUFNXARKHKDY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinoline-3-carboxaldehyde is a chemical compound with the empirical formula C10H5ClFNO. It has a molecular weight of 209.60 . The compound is a solid and is used as a building block in the synthesis of various fluorinated and halogenated heterocycles .


Synthesis Analysis

The synthesis of 2-Chloro-6-fluoroquinoline-3-carboxaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoroquinoline-3-carboxaldehyde can be represented by the SMILES string Fc1ccc2nc (Cl)c (C=O)cc2c1 . This indicates that the compound contains a fluorine atom and a chlorine atom attached to a quinoline ring, with a carboxaldehyde group at the 3-position .


Chemical Reactions Analysis

The reactions involving 2-Chloro-6-fluoroquinoline-3-carboxaldehyde are monitored with TLC and spots are visualized using UV light at 254 nm . The chlorine atoms at position 2 of the quinolines are substituted with various nucleophiles .


Physical And Chemical Properties Analysis

2-Chloro-6-fluoroquinoline-3-carboxaldehyde is a solid . It has a molecular weight of 209.60 . The compound’s InChI key is AWXUFNXARKHKDY-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-6-fluoroquinoline-3-carbaldehyde has been a subject of interest in synthetic chemistry. It's a key intermediate for synthesizing various quinoline derivatives. Studies have explored its synthesis and reactions, highlighting its role in the construction of fused or binary heterocyclic systems, which are significant in medicinal chemistry (Hamama et al., 2018). Moreover, its derivatives have been synthesized through various methods, including microwave-assisted synthesis, showcasing its versatility in chemical reactions (Pirgal, 2022).

Applications in Material Science

Recent research has revealed the potential of 2-Chloro-6-fluoroquinoline-3-carbaldehyde derivatives in material science. For example, its derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals like mild steel in corrosive environments. This property is crucial in industrial applications where metal corrosion can be a significant issue (Lgaz et al., 2017).

Biological Activities and Pharmaceutical Research

In the realm of biological activities, the derivatives of 2-Chloro-6-fluoroquinoline-3-carbaldehyde have been found to possess antimicrobial properties. Studies indicate moderate activity against both Gram-positive and Gram-negative bacterial strains. These findings are crucial for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance (Zeleke et al., 2020).

Green Chemistry Perspectives

A significant aspect of research on 2-Chloro-6-fluoroquinoline-3-carbaldehyde involves green chemistry. Efforts have been made to develop environmentally friendly synthetic methods for its derivatives. Utilizing green techniques like microwave, ultrasound, and solvent-free reactions not only makes the synthesis process more sustainable but also can enhance the efficiency of the reactions (Patel et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with the compound are H302 - H319 . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

2-chloro-6-fluoroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXUFNXARKHKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366634
Record name 2-Chloro-6-fluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoroquinoline-3-carbaldehyde

CAS RN

749920-54-5
Record name 2-Chloro-6-fluoroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluoroquinoline-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Fekadu, D Zeleke, B Abdi, A Guttula… - BMC …, 2022 - bmcchem.biomedcentral.com
… 3 and 12 to the crucial intermediate 2-chloro-6-fluoroquinoline-3-carbaldehyde (4) and 2-… with various nucleophiles by refluxing 2-chloro-6-fluoroquinoline-3-carbaldehyde and 2-…
Number of citations: 7 bmcchem.biomedcentral.com
NC Desai, KM Rajpara, VV Joshi - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
… intermediates (2a–l) were synthesized through Claisen–Schmidt condensation of equimolar amounts of acetophenone derivatives and 2-chloro-6-fluoroquinoline-3-carbaldehyde (1) by …
Number of citations: 67 www.sciencedirect.com
NC Desai, GM Kotadiya, KA Jadeja, KN Shah… - Bioorganic …, 2021 - Elsevier
… The starting 2-chloro-6-fluoroquinoline-3-carbaldehyde 1 was furnished through the reported method [40]. The chalcones 3-(2-chloro-6-fluoroquinolin-3-yl)-1-(aryl)prop-2-en-1-ones 3a-…
Number of citations: 15 www.sciencedirect.com
DD Subhedar, MH Shaikh, BB Shingate… - European Journal of …, 2017 - Elsevier
A series of rhodanine incorporated quinoline derivatives were efficiently synthesized using reusable DBU acetate as ionic liquid and evaluated for their in vitro antitubercular activity …
Number of citations: 50 www.sciencedirect.com
SK Avula, S Ullah, SA Halim, A Khan, MU Anwar… - Journal of Molecular …, 2023 - Elsevier
In this article, 26 compounds of substituted quinoline derivatives were synthesized and their α-glucosidase inhibition activity against the α-glucosidase enzyme was investigated. The …
Number of citations: 3 www.sciencedirect.com
FRB Bokosi - 2019 - commons.ru.ac.za
The urgent need for new systemic pharmacological entities prompted us to report a library of 2, 3-substituted quinoline derivatives. Considering the ubiquity of quinoline-containing …
Number of citations: 2 commons.ru.ac.za
S Baluja, N Godvani, S Chanda - pdfs.semanticscholar.org
… An equimolar solution of 2-chloro-6-fluoroquinoline-3-carbaldehyde and p-methoxy-acetophenone was prepared in ethanol. The solution was made alkaline by 40% NaOH aqueous …
Number of citations: 0 pdfs.semanticscholar.org
NK Godvani - 2009 - core.ac.uk
… To a well stirred solution of 2-chloro-6-fluoroquinoline-3-carbaldehyde (0.01M) and p-methoxy-acetophenone (0.01M) in ethanol (25 ml), 40% NaOH was added till the solution became …
Number of citations: 0 core.ac.uk
S Baluja, N Godvani, S Chanda - J. Pharm. Chem. Biol. Sci, 2016 - jpcbs.info
Some new thiadiazepines have been synthesized and their characterization was done by IR, NMR and mass spectral data. The antibacterial activity of these synthesized compounds …
Number of citations: 1 www.jpcbs.info
NS KACHHADIA - 2006 - core.ac.uk
… To a well stirred solution of 2-chloro-6-fluoroquinoline-3-carbaldehyde (2.09 g, 0.01 M) and p-methoxy-acetophenone (1.50 g, 0.01 M) in ethanol (25 ml), 40% NaOH added till the …
Number of citations: 0 core.ac.uk

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